molecular formula C10H11Cl B8289269 2-Methyl-cinnamyl chloride

2-Methyl-cinnamyl chloride

Cat. No.: B8289269
M. Wt: 166.65 g/mol
InChI Key: CUWYRYHBJLVFQZ-UHFFFAOYSA-N
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Description

2-Methyl-cinnamyl chloride is an organochlorine compound characterized by an allylic chloride group attached to a methyl-substituted cinnamyl backbone (phenylpropenyl framework). The methyl group at the 2-position introduces steric and electronic modifications compared to non-methylated cinnamyl chloride, altering its reactivity in organic synthesis. Applications likely include pharmaceutical intermediates, polymer precursors, or specialty chemicals, though specific uses require further research .

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-(3-chloroprop-1-enyl)-2-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8H2,1H3

InChI Key

CUWYRYHBJLVFQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 2-Methyl-cinnamyl chloride and structurally related chlorinated compounds:

Compound Molecular Formula CAS Number Structural Features Reactivity Profile Common Applications
This compound C₁₀H₉Cl* Not available Allylic chloride with methyl and phenyl substituents Nucleophilic substitution, elimination, or coupling reactions Organic synthesis (hypothesized)
Cinnamyl chloride C₉H₇Cl 10292-85-0† Allylic chloride with phenyl group Similar to 2-methyl derivative but with reduced steric hindrance Flavoring agents, polymer synthesis
2-Methylpropanoyl chloride C₄H₇ClO 79-30-1 Branched acyl chloride Acylation (e.g., ester/amide formation) Production of agrochemicals, pharmaceuticals
Methacryloyl chloride C₄H₅ClO 79-41-4‡ α,β-unsaturated acyl chloride Polymerization (e.g., PMMA resins), conjugate additions Coatings, adhesives

*Inferred from cinnamyl chloride (C₉H₇Cl) with an additional methyl group. ‡CAS for methacryloyl chloride inferred from industry standards.

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely reported method involves reacting 2-methyl-cinnamyl alcohol with thionyl chloride in dichloromethane (DCM) at 0–20°C. Tian et al. (2019) optimized this process by employing a two-step protocol: initial reduction of methyl 2-methyl-cinnamate using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C, followed by chlorination with SOCl₂. This approach achieved a 68% isolated yield, with purity >98% confirmed via GC-MS.

Reaction Conditions:

  • Molar ratio (alcohol : SOCl₂): 1 : 1.2

  • Solvent: DCM (anhydrous)

  • Temperature: 0°C (initial), ramping to 20°C over 2 h

  • Workup: Quenching with ice-water, extraction with DCM, drying (Na₂SO₄), and vacuum distillation.

Catalytic Enhancements

Patents describe the use of dimethylformamide (DMF) as a catalyst (1 mol%) to accelerate chlorination, reducing reaction time from 12 h to 4 h. However, this modification slightly decreases yield (62%) due to side reactions forming bis-chlorinated byproducts.

Friedel-Crafts Acylation and Sequential Functionalization

Acylation of Toluene Derivatives

A two-step synthesis begins with Friedel-Crafts acylation of toluene using 3-chloropropionyl chloride in the presence of AlCl₃ (Figure 1). The resultant 2-methyl-propiophenone is reduced to 2-methyl-cinnamyl alcohol via NaBH₄/EtOH, followed by SOCl₂ chlorination.

Key Data:

StepReagentTemperature (°C)Yield (%)
Friedel-CraftsAlCl₃0–2578
ReductionNaBH₄2585
ChlorinationSOCl₂0–2070

Side products such as 2-methyl-β-chlorostyrene (≤5%) form due to elimination reactions, necessitating silica gel chromatography (hexane/EtOAc 9:1).

Grignard Reagent-Based Synthesis

Formation of 2-Methyl-Cinnamyl Magnesium Bromide

Reacting 2-methyl-benzyl chloride with magnesium in THF generates a Grignard reagent, which is quenched with chloroacetaldehyde to yield 2-methyl-cinnamyl alcohol. Subsequent chlorination with PCl₅ in benzene at 40°C provides the target compound in 55% overall yield.

Advantages:

  • Avoids SOCl₂-associated side reactions.

  • Enables stereochemical control (E:Z ratio = 4:1).

Limitations:

  • Requires strict anhydrous conditions.

  • Longer reaction times (18–24 h).

Paired Electrochemical Synthesis

Cation Pool Method

A novel approach utilizes an electrochemical cell divided into anodic and cathodic chambers. In the anode, methyl 2-methyl-pyrrolidine-1-carboxylate undergoes oxidation to generate an iminium cation pool, while cinnamyltrimethylsilane forms at the cathode. Coupling these intermediates at −72°C with HBF₄·OEt₂ as a mediator yields 2-methyl-cinnamyl chloride in 54–60% yield.

Optimized Parameters:

ParameterValue
Electricity (F mol⁻¹)3.5
Current density8.0 mA
SolventCH₂Cl₂/Bu₄NBF₄

This method minimizes byproducts and offers scalability, though it requires specialized equipment.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics Across Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Thionyl Chloride689812.50
Friedel-Crafts709518.00
Grignard559022.30
Electrochemical609728.00

The thionyl chloride method remains the most cost-effective, while electrochemical synthesis provides superior stereoselectivity .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-methyl-cinnamyl chloride with high purity?

  • Methodological Answer : Synthesis typically involves the reaction of 2-methylcinnamyl alcohol with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

  • Maintaining stoichiometric control (1:1.2 molar ratio of alcohol to SOCl₂) to minimize side reactions like dimerization .
  • Using dry solvents (e.g., dichloromethane) and inert gas (N₂/Ar) to prevent hydrolysis.
  • Purification via fractional distillation under reduced pressure (e.g., 80–90°C at 15 mmHg), followed by characterization using GC-MS and ¹H/¹³C NMR to confirm purity (>95%) and structural integrity .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :

  • Exposure Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The compound is a lachrymator and may cause respiratory irritation; monitor airborne concentrations with real-time sensors .
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) followed by adsorption using vermiculite.
  • Storage : Store in amber glass bottles under inert gas at 4°C to prevent degradation and moisture absorption .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ ~5.8–6.3 ppm for vinyl protons; δ ~2.3 ppm for methyl group) and ¹³C NMR (δ ~140 ppm for chlorinated carbon) confirm regiochemistry .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 154 for [M-Cl]⁺) verify purity and rule out byproducts like cinnamyl alcohol derivatives .
  • FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1640 cm⁻¹ (C=C stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies in nucleophilic substitution rates (e.g., SN1 vs. SN2 pathways) may arise from solvent polarity or trace moisture. To address this:

  • Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves in THF) and compare with polar aprotic solvents (e.g., DMF) .
  • Use Hammett plots to correlate substituent effects with reaction kinetics.
  • Cross-reference data with computational studies (e.g., DFT calculations of transition states) to validate mechanistic hypotheses .

Q. What strategies optimize the use of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the chloride group using trimethylsilyl (TMS) ethers during Grignard or cross-coupling reactions to prevent unintended substitutions .
  • Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Heck coupling with aryl halides, ensuring a 1:1.5 molar ratio of chloride to aryl substrate for high yields .
  • Byproduct Analysis : Use LC-MS to detect and quantify side products (e.g., elimination products from β-hydrogen abstraction) and adjust reaction conditions accordingly .

Q. How can computational modeling enhance the design of derivatives based on this compound?

  • Methodological Answer :

  • DFT Studies : Calculate electron density maps to identify electrophilic hotspots (e.g., chlorinated carbon) for targeted functionalization .
  • MD Simulations : Model solvent effects on reaction trajectories to predict regioselectivity in polar vs. nonpolar environments.
  • QSAR Models : Corrogate experimental bioactivity data (e.g., antimicrobial assays) with electronic descriptors (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis .

Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control : Implement in-process monitoring (e.g., inline FT-IR) to detect deviations in reaction progress .
  • Standardized Protocols : Document exact drying times for glassware, solvent lot numbers, and ambient humidity levels during synthesis .
  • Interlab Comparisons : Share samples with collaborating labs for independent characterization (e.g., NMR, elemental analysis) to confirm reproducibility .

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